![molecular formula C19H26N6O B6430654 N-cyclopentyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide CAS No. 2202419-74-5](/img/structure/B6430654.png)
N-cyclopentyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with a triazolo-pyridazine core, like the one in your query, are often used in medicinal chemistry due to their diverse pharmacological activities . They can be designed and synthesized to target various biological systems .
Synthesis Analysis
The synthesis of similar compounds often involves the design of small molecules featuring privileged scaffolds . The exact synthetic route would depend on the specific substituents present in the molecule .Molecular Structure Analysis
The molecular structure of these compounds often includes a triazole ring fused with a pyridazine ring . The exact structure would depend on the specific substituents and their positions .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Compounds similar to the one have shown promising anticancer activities. For instance, some 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives exhibited potent cytotoxic activities against MDA-MB-231 cells, a type of breast cancer cell .
Antimicrobial Activity
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives have been reported to possess antimicrobial properties . This suggests that your compound could potentially be used in the development of new antimicrobial agents.
Analgesic and Anti-inflammatory Activity
These derivatives have also been found to exhibit analgesic and anti-inflammatory activities . This could make them useful in the treatment of conditions involving pain and inflammation.
Antioxidant Activity
The antioxidant activity of these compounds suggests they could be used in the prevention of diseases caused by oxidative stress .
Antiviral Activity
Some 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have shown antiviral properties , indicating potential use in antiviral therapies.
Enzyme Inhibition
These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This suggests potential applications in the treatment of diseases related to these enzymes.
Antitubercular Agents
The antitubercular activity of these derivatives indicates potential use in the treatment of tuberculosis .
PARP-1 and EGFR Targets Inhibition
Some derivatives have shown promising dual enzyme inhibition of PARP-1 and EGFR, which are important targets in cancer treatment .
Wirkmechanismus
Target of Action
Compounds with a similar triazolothiadiazine core have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
The ability of hydrogen bond accepting and donating characteristics makes the triazolothiadiazine core a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with a similar triazolothiadiazine core have been reported to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with a similar triazolothiadiazine core .
Result of Action
Compounds with a similar triazolothiadiazine core have been reported to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-cyclopentyl-4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c26-19(20-15-3-1-2-4-15)24-11-9-14(10-12-24)18-22-21-17-8-7-16(13-5-6-13)23-25(17)18/h7-8,13-15H,1-6,9-12H2,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRQSGJGCCQEDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCC(CC2)C3=NN=C4N3N=C(C=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.